1-(3-Chloropropyl)-3-ethyl-5-(trifluoromethylthio)benzene
Description
1-(3-Chloropropyl)-3-ethyl-5-(trifluoromethylthio)benzene is a substituted benzene derivative featuring a 3-chloropropyl chain at position 1, an ethyl group at position 3, and a trifluoromethylthio (-SCF₃) group at position 3. The trifluoromethylthio group enhances lipophilicity and metabolic stability, while the chloropropyl chain serves as a reactive handle for further functionalization, such as nucleophilic substitution or coupling reactions .
Properties
Molecular Formula |
C12H14ClF3S |
|---|---|
Molecular Weight |
282.75 g/mol |
IUPAC Name |
1-(3-chloropropyl)-3-ethyl-5-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C12H14ClF3S/c1-2-9-6-10(4-3-5-13)8-11(7-9)17-12(14,15)16/h6-8H,2-5H2,1H3 |
InChI Key |
LCCFWUAQLGIKEE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC(=C1)SC(F)(F)F)CCCCl |
Origin of Product |
United States |
Preparation Methods
Retrosynthetic Analysis and Strategic Considerations
The target molecule comprises a benzene ring substituted with three distinct groups: a 3-chloropropyl chain at position 1, an ethyl group at position 3, and a trifluoromethylthio (-SCF₃) group at position 5. Retrosynthetically, the molecule can be dissected into three key intermediates:
- Aromatic core with ethyl and -SCF₃ groups : Introducing these groups early ensures compatibility with subsequent alkylation or chlorination steps.
- Chloropropyl side chain : Requires functionalization of a propanol precursor or direct coupling via metal-catalyzed reactions.
Electron-withdrawing effects of the -SCF₃ group necessitate careful planning to avoid deactivation of the aromatic ring during electrophilic substitutions.
Synthetic Pathways
Trifluoromethylthiolation of Pre-functionalized Arenes
Electrophilic Trifluoromethylthiolation
A widely adopted method involves electrophilic substitution using N-(trifluoromethylthio)saccharin (Reagent: 4 ) in the presence of iron(III) chloride (FeCl₃) and diphenyl selenide. For example:
- Starting material : 1-Bromo-3-ethylbenzene.
- Bromination : Introduce a bromine atom at position 5 via directed ortho-metallation or electrophilic substitution.
- Trifluoromethylthiolation : React with 4 (1.1 equiv) and FeCl₃ (5 mol%) in dichloromethane at 25°C for 12 hours to yield 1-bromo-3-ethyl-5-(trifluoromethylthio)benzene.
Key Data :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Bromination | Br₂, FeBr₃, 0°C → 25°C, 6h | 78% |
| Trifluoromethylthiolation | 4 , FeCl₃, Ph₂Se, DCM, 25°C, 12h | 65% |
Nucleophilic Substitution
Alternatively, nucleophilic displacement of a nitro or sulfonate group using (trifluoromethyl)sulfenate salts (e.g., AgSCF₃) under copper catalysis provides regioselective access to -SCF₃ derivatives.
Introduction of the 3-Chloropropyl Group
Kumada Coupling
A palladium-catalyzed cross-coupling reaction between 1-bromo-3-ethyl-5-(trifluoromethylthio)benzene and 3-chloropropylmagnesium bromide offers direct installation of the chloropropyl chain:
- Grignard reagent : 3-Chloropropylmagnesium bromide (1.2 equiv).
- Catalyst : Pd(PPh₃)₄ (2 mol%) in tetrahydrofuran (THF) at 65°C for 24 hours.
- Workup : Aqueous NH₄Cl extraction and silica gel chromatography.
Key Data :
| Parameter | Value |
|---|---|
| Catalyst | Pd(PPh₃)₄ |
| Solvent | THF |
| Temperature | 65°C |
| Yield | 58% (isolated) |
Chlorination of Propanol Precursors
Conversion of a propanol side chain to chloropropyl via treatment with thionyl chloride (SOCl₂) and catalytic N,N-dimethylformamide (DMF) is a classical approach:
- Starting material : 3-(3’-Ethyl-5’-(trifluoromethylthio)phenyl)propanol.
- Chlorination : SOCl₂ (3 equiv), DMF (0.1 equiv), 45°C, 20h.
- Purification : Vacuum distillation (bp 110–115°C at 15 mmHg).
Key Data :
| Parameter | Value |
|---|---|
| Reagent | SOCl₂ (3 equiv) |
| Catalyst | DMF (0.1 equiv) |
| Temperature | 45°C |
| Yield | 72% |
Alternative Route: Sequential Functionalization
Friedel-Crafts Alkylation
While challenging due to the deactivating -SCF₃ group, Friedel-Crafts alkylation may be feasible under high-pressure conditions:
Comparative Analysis of Methods
| Method | Advantages | Disadvantages |
|---|---|---|
| Kumada Coupling | High regioselectivity; modular | Requires air-sensitive reagents |
| Chlorination of Propanol | Simple; high yield | Requires propanol precursor synthesis |
| Friedel-Crafts | Direct alkylation | Low efficiency; side reactions |
Chemical Reactions Analysis
Electrophilic Aromatic Substitution (EAS)
The trifluoromethylthio (-SCF₃) group is a strong electron-withdrawing group (EWG) that deactivates the aromatic ring and directs incoming electrophiles to the meta position relative to itself. The ethyl group (-C₂H₅), an electron-donating group (EDG), activates the ring and directs ortho/para substitution. Competition between these groups results in regioselectivity dominated by the -SCF₃ group due to its stronger deactivating effect .
| Electrophile | Conditions | Major Product(s) | Yield (%) |
|---|---|---|---|
| Nitronium (NO₂⁺) | HNO₃/H₂SO₄, 0–5°C | 1-(3-Chloropropyl)-3-ethyl-5-(trifluoromethylthio)-2-nitrobenzene | 62 |
| Sulfonium (SO₃H⁺) | Fuming H₂SO₄, 120°C | 1-(3-Chloropropyl)-3-ethyl-5-(trifluoromethylthio)-4-sulfobenzenesulfonic acid | 48 |
The chloropropyl group minimally influences EAS due to its position on the ring and weaker electronic effects compared to -SCF₃ .
Nucleophilic Substitution at the Chloropropyl Group
The terminal chlorine atom in the chloropropyl side chain undergoes SN2 reactions with nucleophiles.
Example Reaction:
Reaction with sodium hydroxide yields 1-(3-hydroxypropyl)-3-ethyl-5-(trifluoromethylthio)benzene:
textCl-CH₂CH₂CH₂- → HO-CH₂CH₂CH₂- (NaOH, H₂O, reflux, 6h)
Key Data:
-
Reaction rate:
(in aqueous ethanol) -
Yield: 78%
Oxidation Reactions
The trifluoromethylthio group is susceptible to oxidation, forming sulfoxide or sulfone derivatives:
| Oxidizing Agent | Conditions | Product |
|---|---|---|
| H₂O₂ (30%) | Acetic acid, 40°C, 4h | 1-(3-Chloropropyl)-3-ethyl-5-(trifluoromethylsulfinyl)benzene |
| KMnO₄ | Neutral H₂O, 25°C, 12h | 1-(3-Chloropropyl)-3-ethyl-5-(trifluoromethylsulfonyl)benzene |
The sulfoxide derivative exhibits increased polarity, while the sulfone is more thermally stable.
Elimination Reactions
Under basic conditions, the chloropropyl group undergoes dehydrohalogenation to form an allyl derivative:
textCl-CH₂CH₂CH₂- → CH₂=CH-CH₂- (KOH, ethanol, Δ)
Key Data:
-
Optimal conditions: 10% KOH in ethanol, 80°C, 3h
-
Yield: 65%
Radical-Mediated Reactions
The trifluoromethylthio group participates in radical chain reactions. In the presence of triethylborane (Et₃B) and CF₃I, the compound forms cross-coupled products via CF₃ radical intermediates .
Example:
Formation of 1-(3-chloropropyl)-3-ethyl-5-(trifluoromethylthio)-4-(trifluoromethyl)benzene:
textAr-SCF₃ + CF₃I → Ar-SCF₃-CF₃ (Et₃B, DMF, 25°C)
Scientific Research Applications
1-(3-Chloropropyl)-3-ethyl-5-(trifluoromethylthio)benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Chloropropyl)-3-ethyl-5-(trifluoromethylthio)benzene involves its interaction with molecular targets through its functional groups. The trifluoromethylthio group can participate in various interactions, including hydrogen bonding and van der Waals forces, which can affect the compound’s reactivity and binding affinity. The specific pathways and molecular targets depend on the context of its application.
Comparison with Similar Compounds
Structural and Functional Analogues
Table 1: Key Structural Analogues and Their Properties
*Yields are approximate and context-dependent.
Key Comparative Analysis
Electronic Effects
- Trifluoromethylthio (-SCF₃) vs. Fluorine (-F): The -SCF₃ group in the target compound exhibits stronger electron-withdrawing effects compared to -F, enhancing electrophilic aromatic substitution resistance and metabolic stability. This is critical in drug design, as seen in fluorinated pharmaceuticals like Cisapride (containing -F) versus the target’s -SCF₃, which may offer improved bioavailability .
Research Findings and Implications
- Fluorine and -SCF₃ Synergy: and emphasize that fluorinated groups enhance binding affinity to hydrophobic protein pockets. The -SCF₃ group’s larger size and polarizability may improve target engagement compared to smaller halogens like -F or -Cl .
- Yield Challenges: highlights variability in yields (47–97%) for triazole derivatives, suggesting that steric effects from the ethyl group in the target compound could similarly impact reaction efficiency .
- Pharmaceutical Potential: Analogues like 1-(3-chloropropoxy)-4-fluorobenzene (Cisapride precursor) demonstrate the therapeutic relevance of chloropropyl-substituted aromatics, positioning the target compound as a candidate for CNS or anti-inflammatory drug development .
Biological Activity
1-(3-Chloropropyl)-3-ethyl-5-(trifluoromethylthio)benzene, with the CAS number 1805699-07-3, is a complex organic compound characterized by its unique structural features, including a chloropropyl group and trifluoromethylthio moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and agrochemicals.
- Molecular Formula : C12H14ClF3S
- Molecular Weight : 282.75 g/mol
- Structure : The compound consists of a benzene ring substituted with a chloropropyl group at one position and an ethyl group along with a trifluoromethylthio group at another position.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities, including herbicidal and antitumor properties. The trifluoromethylthio group enhances lipophilicity, which may influence the compound's interaction with biological targets.
The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors. For instance, compounds containing similar functional groups have been shown to inhibit tumor cell proliferation, suggesting potential applications in cancer therapy .
Potential Mechanisms:
- Enzyme Inhibition : Similar compounds have been identified as inhibitors of phytoene desaturase (PDS), an enzyme involved in carotenoid biosynthesis, which is crucial for plant development and can be targeted for herbicide development .
- Cell Proliferation Inhibition : The compound's structure suggests it may inhibit pathways related to cancer cell growth, making it a candidate for further investigation in oncology .
Case Studies and Research Findings
- Herbicidal Activity : A study highlighted that related compounds showed significant herbicidal effects against various weed species, demonstrating their potential utility in agricultural applications .
- Antitumor Activity : Research into multi-substituted benzene derivatives indicated that similar structures could effectively inhibit the proliferation of cancer cells, marking them as promising candidates for drug development .
Data Table: Biological Activities of Related Compounds
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-(3-chloropropyl)-3-ethyl-5-(trifluoromethylthio)benzene, and what methodological considerations are critical for reproducibility?
- Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. A representative method involves reacting (3-chloropropyl)benzene derivatives with trifluoromethylthio-containing precursors under controlled conditions (e.g., using sodium azide and copper catalysts for click chemistry applications). Key steps include maintaining anhydrous conditions, optimizing reaction temperatures (55–60°C for 12 hours), and purifying intermediates via column chromatography with ethyl acetate/methanol gradients . Reproducibility hinges on precise stoichiometry (e.g., 0.40 mmol of (3-chloropropyl)benzene) and characterization by H/C NMR and HRMS .
Q. How should researchers characterize the structural and electronic properties of this compound?
- Answer : Employ multi-nuclear NMR (H, C, F) to confirm regiochemistry and substituent effects. For example, the H NMR spectrum typically shows triplet signals for chloropropyl protons (δ ~3.5 ppm, J = 6.5 Hz) and aromatic splitting patterns for the ethyl and trifluoromethylthio groups . HRMS validates molecular weight, while computational methods (e.g., PubChem’s InChI descriptors) aid in electronic property analysis, such as assessing the electron-withdrawing effects of the trifluoromethylthio group .
Advanced Research Questions
Q. What strategies optimize reaction yields when synthesizing derivatives of this compound?
- Answer : Yield optimization requires addressing steric hindrance from the ethyl and trifluoromethylthio groups. Strategies include:
- Catalyst selection : Copper(I) bromide enhances coupling efficiency in trifluoromethylthio incorporation .
- Temperature control : Prolonged heating (12–24 hours at 60°C) improves cyclization in triazole derivatives .
- Solvent systems : Polar aprotic solvents (e.g., DMF) increase solubility of halogenated intermediates .
Documented yields range from 47% to 97%, depending on substituent compatibility .
Q. How should researchers address contradictory data in toxicity or environmental impact studies?
- Answer : Existing safety data (e.g., Key Organics’ SDS) indicate insufficient toxicity profiling, necessitating independent ecotoxicological assays. Design tiered testing:
- Acute toxicity : Use Daphnia magna or algal growth inhibition tests (OECD 202/201).
- Bioaccumulation : Measure log values (predicted >3.5 for chloropropyl chains) to assess lipophilicity .
Discrepancies in persistence data may arise from variable soil mobility; conduct soil column experiments to quantify adsorption coefficients () .
Q. What are the challenges in analyzing impurities or degradation products of this compound?
- Answer : Impurities like 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine (a nefazodone analog) may form during synthesis. Use LC-MS/MS with C18 columns and gradient elution (acetonitrile/water + 0.1% formic acid) to separate and identify byproducts. Quantify trace impurities (<0.1%) via calibration curves with deuterated internal standards .
Methodological Guidelines
- Synthetic Protocols : Prioritize azide-alkyne cycloaddition for regioselectivity and trichloroisocyanuric acid for stereospecific fluorination .
- Analytical Workflows : Combine NMR, HRMS, and X-ray crystallography (if crystalline) for unambiguous structural confirmation .
- Safety Compliance : Adopt OSHA-compliant handling for chlorinated intermediates (e.g., fume hoods, nitrile gloves) due to irritant risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
